molecular formula C22H18O3S B3546319 4-acetylphenyl 2-(benzylthio)benzoate

4-acetylphenyl 2-(benzylthio)benzoate

Cat. No.: B3546319
M. Wt: 362.4 g/mol
InChI Key: AOKIYXZGPPJKGN-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-(benzylthio)benzoate is a benzoate ester derivative featuring two distinct functional groups:

  • 4-Acetylphenyl group: An aromatic ring substituted with an acetyl group at the para position, contributing electron-withdrawing effects.

This compound’s structure suggests applications in medicinal chemistry (e.g., as a CRTh2 antagonist precursor) and materials science (e.g., resin modification). However, its properties and reactivity are heavily influenced by its substituents, necessitating comparison with structurally similar compounds.

Properties

IUPAC Name

(4-acetylphenyl) 2-benzylsulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3S/c1-16(23)18-11-13-19(14-12-18)25-22(24)20-9-5-6-10-21(20)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKIYXZGPPJKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs based on benzoate cores and substituent types:

Compound Name Core Structure Substituent 1 Substituent 2 CAS # Key Properties
4-Acetylphenyl 2-(benzylthio)benzoate Benzoate 4-Acetylphenyl 2-(Benzylthio) Not reported High lipophilicity, potential thioether reactivity
Phenyl benzoate Benzoate Phenyl - 93-99-2 Low polarity, stable ester
Methyl benzoate Benzoate Methyl - 93-58-3 Volatile, common solvent
Ethyl 4-(dimethylamino)benzoate Benzoate 4-(Dimethylamino) Ethyl Not reported High reactivity in resins
Benzyl isothiocyanate Isothiocyanate Benzyl - 622-78-6 MP: 41°C, thiol reactivity

Key Observations :

  • Electron Effects : The 4-acetyl group in this compound deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methyl or ethyl benzoates .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Application Data
Compound Name Degree of Conversion in Resins Biological Activity (pIC50) Nitration Yield
This compound Not studied Not reported Not studied
Ethyl 4-(dimethylamino)benzoate High (82%) N/A N/A
2-(Benzylthio)-1H-benzo[d]imidazol-1-yl acetic acid derivatives N/A CRTh2 antagonist activity (pIC50: 6.2–8.1) N/A
Methyl benzoate Low (comparatively) N/A 70–85%

Key Findings :

  • Resin Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms sulfur-free analogs in resin conversion due to its electron-donating dimethylamino group, suggesting that this compound’s acetyl group might reduce resin compatibility .

Stability and Industrial Relevance

  • Thermal Stability: Branched benzoates (e.g., isopropyl benzoate, CAS 939-48-0) exhibit higher thermal stability than straight-chain analogs .
  • Nitration Potential: Methyl benzoate undergoes nitration with 70–85% yield under acidic conditions . The acetyl group in this compound likely directs nitration to meta positions but may reduce yields due to deactivation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetylphenyl 2-(benzylthio)benzoate
Reactant of Route 2
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4-acetylphenyl 2-(benzylthio)benzoate

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